molecular formula C9H14ClNS B13477440 4-(2-(Chloromethyl)butyl)-2-methylthiazole

4-(2-(Chloromethyl)butyl)-2-methylthiazole

Cat. No.: B13477440
M. Wt: 203.73 g/mol
InChI Key: PKHNNKUNNALOEE-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)butyl)-2-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a chloromethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Chloromethyl)butyl)-2-methylthiazole typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylthiazole with 2-chloromethylbutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Chloromethyl)butyl)-2-methylthiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(2-(Chloromethyl)butyl)-2-methylthiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)butyl)-2-methylthiazole largely depends on its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiazole ring can interact with various molecular targets, influencing pathways involved in microbial growth or cellular metabolism .

Comparison with Similar Compounds

    2-Methylthiazole: Lacks the chloromethyl and butyl groups, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)thiazole: Similar structure but without the butyl chain, leading to different physical and chemical properties.

    2-(Chloromethyl)thiazole: Similar to 4-(Chloromethyl)thiazole but with the chloromethyl group at a different position on the ring.

Uniqueness: 4-(2-(Chloromethyl)butyl)-2-methylthiazole is unique due to the combination of its functional groups, which impart distinct reactivity and potential biological activities

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

4-[2-(chloromethyl)butyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-3-8(5-10)4-9-6-12-7(2)11-9/h6,8H,3-5H2,1-2H3

InChI Key

PKHNNKUNNALOEE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CSC(=N1)C)CCl

Origin of Product

United States

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